Home > Products > Screening Compounds P73004 > 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol
1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol - 1033012-65-5

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

Catalog Number: EVT-3212532
CAS Number: 1033012-65-5
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Iodiconazole)

  • Compound Description: Iodiconazole is a triazole antifungal medication. []

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

  • Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor. []

{(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate

  • Compound Description: This compound serves as a key intermediate in the synthesis of Posaconazole, another triazole antifungal drug. [, ]

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones and 5(1H,4H)-tetrazolones

  • Compound Description: This series of compounds represents a novel class of optically active antifungal azoles. []

1-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Compound Description: TAK-456 is another potent antifungal agent that has undergone clinical trials. []

2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187)

  • Compound Description: TAK-187 is an optically active antifungal azole identified as a potential drug candidate. []

(2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its stereoisomers

  • Compound Description: This group of compounds, including the (2R,3R)-isomer with particularly potent antifungal activity, represents another class of optically active antifungal azoles. []

2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

  • Compound Description: Fluconazole is a widely used first-line antifungal drug belonging to the triazole class. []
  • Compound Description: This compound is identified as Iodiconazole in the provided text. []

(S),(E)-1-(p-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-lyl)-1-penten-3-ol (Uniconazole)

  • Compound Description: Uniconazole is a triazole-containing plant growth regulator with antifungal properties. []
  • Compound Description: This compound represents a class of molecules explored for their potential antifungal activity. []
Classification

This compound can be classified as an organic heterocyclic compound, specifically a pyrrolidine derivative. Its structure includes a pyrrolidin-3-ol core, indicating the presence of both a nitrogen atom in the ring and a hydroxyl group (-OH) at the third position. The difluorophenyl substituent enhances its lipophilicity and biological activity.

Synthesis Analysis

The synthesis of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and pyrrolidin-3-ol.
  2. Nucleophilic Substitution: The reaction involves a nucleophilic substitution where the nucleophilic nitrogen of pyrrolidin-3-ol attacks the electrophilic carbon of the 2,4-difluorobenzyl chloride. This step is crucial for forming the carbon-nitrogen bond.
  3. Reaction Conditions: The reaction is generally carried out in an organic solvent such as dichloromethane or dimethylformamide at elevated temperatures (around 60–80°C) to facilitate the reaction.
  4. Purification: Following the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol.
  5. Yield and Characterization: The yield of this synthesis can vary but is typically around 60–80%. Characterization of the product is performed using NMR spectroscopy and mass spectrometry to confirm its structure.
Molecular Structure Analysis

The molecular structure of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol can be described as follows:

  • Molecular Formula: C11_{11}H12_{12}F2_{2}N\O
  • Molecular Weight: Approximately 221.22 g/mol
  • Structural Features:
    • The compound contains a five-membered pyrrolidine ring.
    • The hydroxyl group at position 3 contributes to its solubility and reactivity.
    • The presence of two fluorine atoms on the phenyl ring increases electron-withdrawing effects, enhancing biological activity.

Crystallographic Data

Crystallographic studies may reveal details about bond lengths and angles within the molecule, providing insights into its stability and reactivity. For instance, typical bond lengths in similar compounds are around:

  • C–N bond: ~1.47 Å
  • C–C bond: ~1.54 Å
    These values may vary based on specific interactions in solid-state forms.
Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds under suitable conditions (e.g., using oxidizing agents like PCC or KMnO4_4).
  2. Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are useful intermediates in organic synthesis.
  3. Nucleophilic Reactions: The nitrogen atom can participate in further nucleophilic reactions, allowing for the formation of more complex molecules.
Mechanism of Action

The mechanism of action for 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is primarily linked to its interaction with biological targets:

  1. Receptor Binding: Due to its structural features, this compound may act as a ligand for specific receptors involved in neurotransmission or cell signaling pathways.
  2. Inhibition Studies: Preliminary studies suggest that it may inhibit certain enzymes or receptors related to neurological functions or inflammatory responses.
  3. Biological Activity: The difluorophenyl moiety enhances binding affinity due to increased hydrophobic interactions with target proteins.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol are essential for understanding its behavior in various environments:

  1. Solubility: Likely soluble in organic solvents such as ethanol and methanol but less soluble in water due to its hydrophobic difluorophenyl group.
  2. Boiling Point and Melting Point: These properties would need experimental determination but are expected to be influenced by molecular weight and intermolecular forces.
  3. Stability: The compound's stability can be affected by factors such as pH and temperature; it may degrade under extreme conditions or prolonged exposure to light.
Applications

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol has potential applications in various fields:

  1. Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting neurological disorders or inflammatory diseases.
  2. Chemical Research: Its unique structure makes it valuable for studying structure–activity relationships in medicinal chemistry.
  3. Material Science: Potential applications could extend into material science for developing new polymers or coatings due to its unique chemical properties.
Introduction to Pyrrolidine Derivatives in Medicinal Chemistry

Structural Significance of 3-Hydroxypyrrolidine Core in Bioactive Molecules

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—serves as a privileged scaffold in medicinal chemistry due to its distinctive physicochemical properties, including structural rigidity, sp³-hybridization-induced three-dimensionality, and balanced hydrophilicity/lipophilicity. The 3-hydroxypyrrolidine variant, exemplified in 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol, introduces critical stereochemical complexity and hydrogen-bonding capacity. The chiral C3 hydroxyl group enables directional interactions with biological targets (e.g., hydrogen bond donation/acceptance), while the pyrrolidine nitrogen facilitates protonation, enhancing water solubility and cation-π interactions [4]. This structural duality allows precise optimization of pharmacokinetic properties:

  • Conformational restraint from the saturated ring reduces entropic penalties upon target binding, enhancing affinity
  • Hydroxyl positioning at C3 significantly influences target engagement, as demonstrated in α-amylase inhibitors where (3R)-hydroxyl configurations showed 10-fold higher activity than (3S)-epimers
  • Synthetic versatility enables N1, C2, C3, and C5 derivatization, permitting scaffold diversification while retaining core pharmacophoric elements [4]

Table 1: Key Pyrrolidine Substitution Patterns and Biological Implications

PositionCommon ModificationsBiological ImpactExample Therapeutics
N1Alkylation, AcylationModulates lipophilicity, metabolic stabilityAntidiabetic agents
C2Arylalkyl, heteroarylEnhances target specificity, π-π stackingAnticancer leads
C3OH, carbonyl, spiro-fusionIntroduces H-bonding, chirality, conformational lockα-Amylase inhibitors
C5Halogenation, branched alkylsAdjusts electron density, steric bulkKinase inhibitors [4]

Recent synthetic advances enable efficient enantioselective production of 3-hydroxypyrrolidines from (S)-proline precursors, facilitating structure-activity relationship (SAR) studies. X-ray crystallography confirms that the puckered conformation of pyrrolidine enhances binding complementarity in protein active sites—particularly those accommodating proline-rich motifs [4]. Computational analyses (SwissADME) reveal that 3-hydroxypyrrolidine derivatives typically exhibit favorable drug-likeness parameters, with cLogP values <3.5 and topological polar surface area (TPSA) >40 Ų, balancing membrane permeability and aqueous solubility [4].

Role of 2,4-Difluorobenzyl Substituents in Pharmacophore Design

The 2,4-difluorobenzyl group—integral to 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol—represents a strategic bioisostere in modern medicinal chemistry. Its incorporation addresses three key challenges in drug design: metabolic stability, lipophilicity optimization, and steric accommodation. The synergistic electronic effects of ortho- and para-fluorine atoms create a strong dipole moment (∼2.5 Debye) while maintaining aromatic character, enabling specific interactions:

  • Enhanced metabolic resistance: Fluorine atoms block cytochrome P450-mediated hydroxylation at C3' and C5' positions, prolonging half-life
  • Optimal hydrophobic contact: The difluoro motif fine-tunes π-stacking in hydrophobic binding pockets (e.g., kinase ATP sites) without excessive logP increase
  • Steric mimicry: The compact size (molar refractivity = 29.7) effectively mimics phenolic or pyridyl groups while avoiding toxicity pathways [2]

Table 2: Comparative Analysis of Benzyl Substituents in Pharmacophores

SubstituentlogP ContributionMetabolic StabilityTarget Affinity (vs. unsubstituted)Key Applications
Benzyl+2.10Low1.0xBroad
4-Fluorobenzyl+2.25Moderate1.7xKinase inhibitors
2,4-Difluorobenzyl+2.45High3.2xAnticancer/antidiabetic
2,4-Dichlorobenzyl+3.15High2.1xAntimicrobials

Molecular docking studies demonstrate that 2,4-difluorobenzyl derivatives exhibit superior binding affinity to targets like the Ras:SOS complex compared to mono-fluorinated analogs. This arises from orthogonal C-F bond dipoles forming multipolar interactions with backbone amides or lysine residues—validated in pyrrolidine-based anticancer compounds showing IC50 improvements from 420 nM to 95 nM upon difluorination [4]. The substituent's conformational rigidity also reduces entropy loss upon binding, particularly when linked to pyrrolidine's C2 position via methylene bridges, as in our target compound [4].

Historical Development and Emergence of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

The synthesis and characterization of 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol (PubChem CID: 83835333; MF: C₁₁H₁₃F₂NO) marks a strategic evolution in pyrrolidine medicinal chemistry. Its development follows three key phases:

  • Scaffold identification (pre-2020): Recognition of pyrrolidine's "privileged scaffold" status through natural product analysis (e.g., hygrine, nicotine) and approved drugs (e.g., the anticholinergic solifenacin). 3-Hydroxypyrrolidine gained prominence as a proline analog with improved synthetic flexibility [4].
  • SAR optimization (2020–2024): Systematic studies established that C2-arylalkyl substitutions dramatically enhance anticancer/antidiabetic activities. The 2,4-difluorobenzyl group emerged as optimal after screening >200 benzyl analogs, showing 8-fold greater potency than unsubstituted benzyl derivatives in α-glucosidase inhibition assays (IC50 = 3.8 μM vs. 31.2 μM) .
  • Computational validation (2023–present): Molecular modeling revealed that 1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol adopts a pseudo-folded conformation in silico, with the fluorinated aryl group positioned over the pyrrolidine ring. This intramolecular interaction network—including C−H···F contacts and O−H···π hydrogen bonds—pre-organizes the molecule for target engagement, as confirmed by molecular dynamics simulations showing stable binding to the SOS1 allosteric site (RMSD <1.8 Å over 100 ns) [4].

Table 3: Physicochemical and Computational Profile of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

PropertyValueMethod/SoftwareSignificance
Molecular weight213.23 g/molHRMSIdeal for CNS penetration
logP1.82 ± 0.12SwissADME [4]Balanced lipophilicity
TPSA23.5 ŲSwissADME [4]High membrane permeability
H-bond donors/acceptors1/2PubChem [1]Target interaction capacity
Rotatable bonds3PubChem [1]Conformational flexibility
Synthetic accessibility3.1 (scale 1–10)SwissADME [4]Amenable to large-scale synthesis
Docking score to SOS1−9.3 kcal/molGlide/Schrödinger [4]Superior to reference inhibitors

Synthetic routes typically employ chiral pool strategies starting from (S)-N-Boc-3-hydroxypyrrolidine, followed by C2 alkylation with 2,4-difluorobenzyl bromide under Mitsunobu conditions (50–72% yield), then deprotection [4]. X-ray crystallography confirms the absolute (S)-configuration at C3, with the fluorophenyl group adopting a gauche orientation relative to the hydroxyl (torsion angle = 67.3°) [4]. This spatial arrangement maximizes intramolecular stabilization while presenting both hydrophobic (difluorobenzyl) and hydrophilic (OH, N) moieties for target interactions—enabling dual activity against pathologically linked diabetes/cancer targets .

Figure 1: Synthetic Route and Conformational Analysis

(S)-N-Boc-3-hydroxypyrrolidine  + 2,4-F₂C₆H₃CH₂Br  → Mitsunobu reaction (DIAD, PPh₃)  → Alkylated intermediate  → TFA deprotection  → 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol  

ECD spectroscopy verifies solution-phase conformation matches crystal structure, essential for consistent biological activity [4]. Current research explores hybrid derivatives where the hydroxyl group serves as a synthetic handle for prodrug development (e.g., ester-linked NO-donors) or bifunctional conjugates targeting oxidative stress pathways .

Properties

CAS Number

1033012-65-5

Product Name

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

InChI

InChI=1S/C11H13F2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2

InChI Key

FUUQUDAXTKSJOL-UHFFFAOYSA-N

SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)F

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.